molecular formula C15H11NO3 B1600072 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 884500-82-7

2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one

Cat. No.: B1600072
CAS No.: 884500-82-7
M. Wt: 253.25 g/mol
InChI Key: YSDATTVLRKQLIN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group attached to a pyranopyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-aminopyridine followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield hydroxylated derivatives or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyranopyridinones.

Scientific Research Applications

2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is structurally similar to other pyranopyridinones and methoxyphenyl derivatives. its unique combination of functional groups and molecular structure sets it apart from these compounds. Some similar compounds include:

  • 2-(4-Methoxyphenyl)ethanol

  • 2-Butanone, 4-(4-methoxyphenyl)

  • Methacetin

Properties

IUPAC Name

2-(4-methoxyphenyl)pyrano[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-11-6-4-10(5-7-11)14-9-13(17)12-3-2-8-16-15(12)19-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDATTVLRKQLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470837
Record name 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884500-82-7
Record name 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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